(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Catalog No.
S1796676
CAS No.
180801-55-2
M.F
C25H25F3O6S2
M. Wt
542.59
Availability
In Stock
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(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfoniu...

CAS Number

180801-55-2

Product Name

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C25H25F3O6S2

Molecular Weight

542.59

InChI

InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Application as a Cationic Photoinitiator

Specific Scientific Field: This compound is used in the field of Polymer Science and Material Science.

Comprehensive and Detailed Summary of the Application: “(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process. They play a crucial role in the curing of coatings and inks in the graphic arts, electronics, and other industries.

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a chemical compound characterized by its complex structure and notable applications in various scientific fields. Its molecular formula is C25H25F3O6S2, and it has a molecular weight of 542.59 g/mol. The compound features a tert-butoxycarbonyl group, a methoxyphenyl moiety, and a diphenylsulfonium triflate group, which contribute to its unique chemical properties and reactivity. It is classified as an irritant to the eyes and skin and may cause respiratory irritation, necessitating careful handling in laboratory settings .

This compound exhibits a range of chemical reactivity, including:

  • Oxidation: Under specific conditions, (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate can be oxidized to form sulfoxides and sulfones.
  • Reduction: The sulfonium group can undergo reduction to yield sulfides.
  • Substitution: The triflate group is reactive and can be substituted with various nucleophiles, enabling diverse synthetic pathways.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.

The synthesis of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate typically involves the reaction of tricyclo[3.3.1.13,7]decane-1-carboxylic acid with diphenyl t-butoxycarbonylmethoxyphenyl sulfonium trifluoromethanesulfonate. This reaction is generally conducted in a solvent system comprising dichloromethane and water, allowing for the efficient formation of the desired product.

Triphenylsulfonium triflateSimple structure with three phenyl groupsPhotoinitiator for polymerization(4-Phenoxyphenyl)diphenylsulfonium triflateContains a phenoxy groupUsed in similar applications but varies in reactivityTris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonateDistinct perfluoroalkane substituentsRelated photoinitiator with different properties

These compounds share functionalities related to photoinitiation but differ significantly in their structural attributes and specific reactivity profiles.

Interaction studies involving (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate focus on its reactivity with various nucleophiles and its behavior under UV light exposure. These studies are essential for understanding how this compound can be effectively utilized in photopolymerization processes and its potential impacts on biological systems when used as a photoinitiator or photoacid generator.

Dates

Modify: 2023-08-15

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